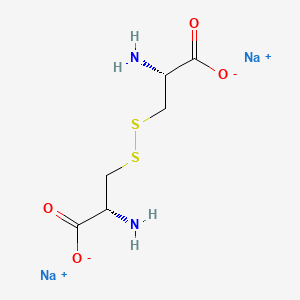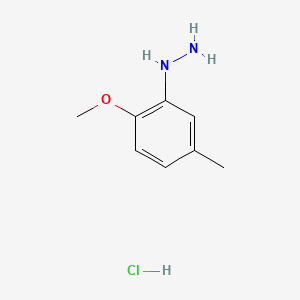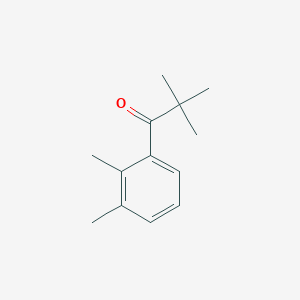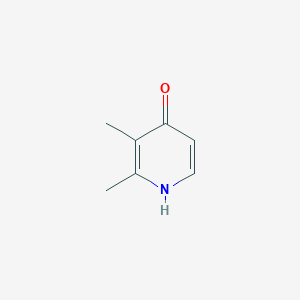
2,3-Dimethylpyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Another method includes the use of Grignard reagents to add the necessary functional groups to the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions.
Applications De Recherche Scientifique
2,3-Dimethylpyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-Dimethylpyridine: Similar structure but lacks the hydroxyl group at the 4-position.
4-Hydroxypyridine: Similar functional group but different substitution pattern on the pyridine ring.
Uniqueness: 2,3-Dimethylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Propriétés
IUPAC Name |
2,3-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURTHBRTGJYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617137 |
Source


|
| Record name | 2,3-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-31-8 |
Source


|
| Record name | 2,3-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
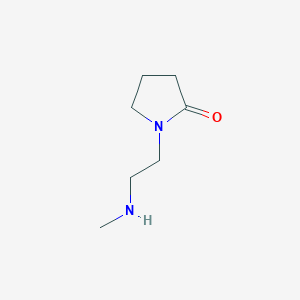
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)
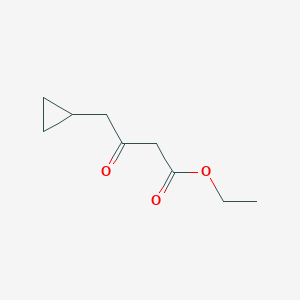

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

